![molecular formula C16H12O6 B590738 Demethoxy-7-O-methylcapillarisin CAS No. 61854-37-3](/img/structure/B590738.png)
Demethoxy-7-O-methylcapillarisin
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Overview
Description
Demethoxy-7-O-methylcapillarisin is a natural product found in Vancouveria hexandra . It has a molecular formula of C16H12O6 .
Synthesis Analysis
A new 2-phenoxychromone glycoside was isolated from the n-butanol extract of Artemisia rupestris. Its structure was established as 6-demethoxy-4′-O-methylcapillarisin-7-O-β-glucoside based on spectral data .Molecular Structure Analysis
The molecular structure of Demethoxy-7-O-methylcapillarisin includes a 2-phenoxychromone skeleton . The InChI representation isInChI=1S/C16H12O6/c1-20-11-6-12 (18)16-13 (19)8-15 (22-14 (16)7-11)21-10-4-2-9 (17)3-5-10/h2-8,17-18H,1H3
. Physical And Chemical Properties Analysis
Demethoxy-7-O-methylcapillarisin has a molecular weight of 300.26 g/mol . It has a density of 1.5±0.1 g/cm3 and a boiling point of 529.7±50.0 °C at 760 mmHg .Scientific Research Applications
Influenza Virus Inhibition
DMO-CAP has been found to inhibit influenza virus replication by activating the heme oxygenase-1-mediated IFN response . This was discovered in a study where DMO-CAP, a flavonoid derivative of Artemisia rupestris L., exhibited a wide spectrum of anti-influenza A virus (IAV) activity . The study found that DMO-CAP treatment induced the phosphorylation of p38 mitogen-activated protein kinase (MAPK), JNK MAPK, and ERK MAPK, which led to the activation of the Nrf2/heme oxygenase-1 (HO-1) pathway . The up-regulation of HO-1 expression activated the IFN response and induced the expression of IFN-stimulated genes, thereby leading to efficient anti-IAV effects .
Antibacterial Activity
Another potential application of a similar compound, 3′-Demethoxy-6-O-demethylisoguaiacin, has been found against methicillin-resistant Staphylococcus aureus (MRSA) . The study aimed to determine the potential molecular mechanism of the antibacterial activity of this compound against MRSA using microarray technology . The results showed that this lignan had activity on the cell membrane affecting proteins of the ATP-binding cassette (ABC) transport system causing bacteria death . This molecular mechanism is not present in any antibacterial commercial drug and could be a new target for the development of novel antibacterial agents .
Mechanism of Action
Demethoxy-7-O-methylcapillarisin (DMO-CAP)
is a flavonoid derivative of Artemisia rupestris L. with significant antiviral properties . Here is an overview of its mechanism of action:
Target of Action
DMO-CAP’s primary targets are the p38 mitogen-activated protein kinase (MAPK), JNK MAPK, and ERK MAPK . These proteins play a crucial role in cellular responses to a variety of stimuli and are involved in a wide range of biological processes such as cell proliferation, differentiation, and apoptosis .
Mode of Action
DMO-CAP interacts with its targets by inducing their phosphorylation . This leads to the activation of the Nrf2/heme oxygenase-1 (HO-1) pathway . The up-regulation of HO-1 expression then activates the IFN response and induces the expression of IFN-stimulated genes .
Biochemical Pathways
The activation of the Nrf2/HO-1 pathway by DMO-CAP leads to a cascade of downstream effects. The up-regulation of HO-1 expression activates the IFN response, which in turn induces the expression of IFN-stimulated genes . These genes play a crucial role in the body’s antiviral defense mechanisms .
Pharmacokinetics
Result of Action
The activation of the HO-1-mediated IFN response by DMO-CAP leads to efficient anti-influenza A virus (IAV) effects . It inhibits IAV replication, thereby exerting a broad spectrum of antiviral activities against IAV in vitro .
properties
IUPAC Name |
5-hydroxy-2-(4-hydroxyphenoxy)-7-methoxychromen-4-one |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12O6/c1-20-11-6-12(18)16-13(19)8-15(22-14(16)7-11)21-10-4-2-9(17)3-5-10/h2-8,17-18H,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KBZNDYPDNBEAGK-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C2C(=C1)OC(=CC2=O)OC3=CC=C(C=C3)O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12O6 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20813518 |
Source
|
Record name | 5-Hydroxy-2-(4-hydroxyphenoxy)-7-methoxy-4H-1-benzopyran-4-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20813518 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
300.26 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
61854-37-3 |
Source
|
Record name | 5-Hydroxy-2-(4-hydroxyphenoxy)-7-methoxy-4H-1-benzopyran-4-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20813518 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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